7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H24ClN5O5, and its molecular weight is 437.88. The compound contains a purine ring, which is a fused ring structure containing four nitrogen atoms. Attached to this ring are several functional groups, including a chlorophenoxy group, a hydroxypropyl group, and an amino group.Scientific Research Applications
Pharmacological Potential
- Psychotropic Activities: A study on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to the specified chemical, explored their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed promise in displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Chemical Synthesis and Modification
- Reaction with Glycerol Epichlorohydrin: Research on the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, related to the specified compound, led to the formation of various structurally complex derivatives (Kremzer et al., 1981).
- Synthesis of Purinediones: A study focusing on the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones offers insights into methods of creating purine derivatives, which are structurally related to the specified chemical (imo et al., 1995).
Structural Analysis and Properties
- Crystal Structure Analysis: Studies on compounds similar to the specified chemical, like 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, have provided detailed insights into their crystal structures, offering valuable information about their molecular conformations and interactions (Karczmarzyk et al., 1995).
Potential Antitumor and Antiviral Activities
- Antitumor and Vascular Relaxing Effects: Novel heterocycles synthesized from similar compounds demonstrated potential antitumor activity and were explored for their vascular relaxing effects (Ueda et al., 1987).
- Synthesis and Antiviral Activity: The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, closely related to the compound , showcased potential antiviral properties, particularly against herpes simplex virus (Harnden et al., 1987).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O5/c1-11(26)8-21-18-22-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(27)10-30-14-6-4-12(20)5-7-14/h4-7,11,13,26-27H,8-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTPXMAVCPRDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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